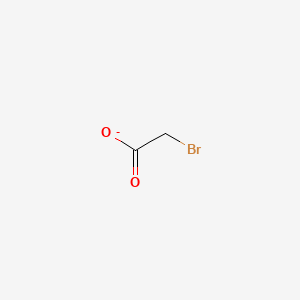

Bromoacetate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

68-10-0 |

|---|---|

Fórmula molecular |

C2H2BrO2- |

Peso molecular |

137.94 g/mol |

Nombre IUPAC |

2-bromoacetate |

InChI |

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/p-1 |

Clave InChI |

KDPAWGWELVVRCH-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])Br |

SMILES canónico |

C(C(=O)[O-])Br |

Otros números CAS |

68-10-0 |

Sinónimos |

omoacetate bromoacetic acid monobromoacetate |

Origen del producto |

United States |

Foundational & Exploratory

Bromoacetate chemical properties for research applications

An In-depth Technical Guide to Bromoacetate: Chemical Properties and Research Applications

Abstract

Bromoacetic acid and its esters, collectively referred to as bromoacetates, are highly reactive alkylating agents that serve as indispensable tools in biochemical research, drug development, and organic synthesis. Their utility stems from the presence of a reactive carbon-bromine bond, which is susceptible to nucleophilic attack, particularly by sulfhydryl and imidazole (B134444) groups found in proteins. This technical guide provides a comprehensive overview of the core chemical properties of bromoacetates, details their applications in research, presents quantitative data in a structured format, and offers detailed experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development who utilize or are considering the use of these versatile chemical probes.

Physicochemical Properties

Bromoacetates are characterized as colorless to light-yellow liquids with sharp, pungent odors.[1][2][3] They are generally insoluble or only partially soluble in water but show good solubility in organic solvents like ethanol (B145695), ether, acetone (B3395972), and benzene.[1][2][3] The high reactivity and toxicity of these compounds, including their lachrymatory nature, necessitate careful handling in a laboratory setting.[1][4][5]

Table 1: Physicochemical Data of Bromoacetic Acid and Common Esters

| Property | Bromoacetic Acid | Methyl this compound | Ethyl this compound | tert-Butyl this compound |

|---|---|---|---|---|

| CAS Number | 79-08-3 | 96-32-2 | 105-36-2 | 5292-43-3 |

| Molecular Formula | C₂H₃BrO₂ | C₃H₅BrO₂ | C₄H₇BrO₂ | C₆H₁₁BrO₂ |

| Molecular Weight | 138.95 g/mol [6] | 152.97 g/mol | 167.00 g/mol | 195.05 g/mol |

| Appearance | - | Colorless to straw-colored liquid[3] | Clear, colorless to light-yellow liquid[2] | - |

| Boiling Point | - | 141 °C[3] | 158-159 °C[2] | - |

| Melting Point | - | -50 °C[3] | -38 °C[2] | - |

| Density | - | 1.635 g/cm³ at 20 °C[3] | 1.506 g/mL at 25 °C | - |

| Vapor Pressure | - | - | 2.6 mmHg at 25 °C | - |

| Refractive Index | - | 1.4520 at 20 °C[3] | 1.451 at 20 °C | - |

| Solubility | - | Soluble in ethanol, ether, acetone, benzene[3] | Insoluble in water; soluble in acetone, benzene, ethanol, ether[2] | - |

Core Reactivity: Alkylation of Nucleophiles

The primary utility of bromoacetates in research is their function as potent alkylating agents.[5][7] The carbon atom bonded to the bromine is electrophilic and readily undergoes nucleophilic substitution (SN2) reactions with various nucleophiles.[8] In a biological context, bromoacetates show high reactivity towards the sulfhydryl groups of cysteine residues and, to a lesser extent, the imidazole nitrogen of histidine residues within proteins.[4][9] This reactivity allows for the specific, covalent modification of proteins, making bromoacetates excellent tools for affinity labeling and enzyme inhibition studies.[4]

Caption: General mechanism of protein alkylation by this compound via an SN2 reaction.

Key Research Applications

Affinity Labeling and Enzyme Inhibition

Bromoacetyl derivatives are widely used for affinity labeling, a technique to identify and characterize the active sites of enzymes or the binding sites of receptors.[10][11] By attaching a bromoacetyl group to a molecule that specifically binds to a target protein, a covalent bond can be formed at or near the binding site. This irreversible modification allows researchers to map binding pockets, study enzyme mechanisms, and identify key amino acid residues involved in biological function.[9][11]

Versatile Reagent in Organic Synthesis

In organic synthesis, this compound esters are versatile C2 building blocks.[2] A major application is the Reformatsky reaction, where ethyl this compound reacts with a carbonyl compound in the presence of zinc to form β-hydroxy esters.[2][5] They are also used in Suzuki cross-coupling reactions and as starting materials for a wide variety of pharmaceuticals and other complex organic molecules.[2][12]

Drug Discovery and Development

Bromoacetates are crucial intermediates in the synthesis of numerous pharmaceutical compounds.[4][13] They have been used to prepare potential drugs such as selective aldose reductase inhibitors for treating diabetic complications and cannabinoid CB1 receptor antagonists for managing obesity.[12] Furthermore, they can be used to create "tool compounds" by converting a known reversible inhibitor into an irreversible one, which helps in studying its mechanism of action and downstream signaling effects.[14]

Light-Driven Bromination

Recent research has shown that under near-visible LED light (e.g., 370 nm), methyl this compound can serve as a mild and safe source of bromine radicals.[15][16] This allows for the vicinal dibromination of unactivated alkenes and alkynes under neutral conditions, providing a safer alternative to using highly toxic and corrosive elemental bromine.[15]

Experimental Protocols

Protocol: Alkylation of Protein Cysteine Residues for Proteomics

This protocol is adapted for the alkylation of cysteine residues in a protein sample prior to mass spectrometry analysis.[14]

-

Protein Solubilization and Reduction : Solubilize the protein sample in a denaturing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5). Add a reducing agent, such as dithiothreitol (B142953) (DTT), to a final concentration of 10 mM. Incubate at 56°C for 1 hour to reduce all disulfide bonds.

-

Alkylation : Cool the sample to room temperature. Add a freshly prepared solution of bromoacetic acid or its ester to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes. This step covalently modifies the free sulfhydryl groups of cysteine residues.

-

Quenching : Stop the alkylation reaction by adding DTT to a final concentration of 20 mM to consume any excess this compound.

-

Sample Cleanup : Proceed with buffer exchange (e.g., using spin columns or dialysis) to remove the denaturant and excess alkylating agent.

-

Enzymatic Digestion : Digest the alkylated proteins with an appropriate protease, such as trypsin, to generate peptides for mass spectrometry analysis.

Caption: Workflow for protein alkylation using this compound for proteomic analysis.

Protocol: Synthesis of Ethyl this compound

This procedure is a standard method for laboratory-scale synthesis.[17] Extreme caution must be exercised due to the lachrymatory and toxic nature of the product.

-

Bromoacetic Acid Preparation : In a 3-L flask, heat a mixture of glacial acetic acid (1 L), acetic anhydride (B1165640) (200 mL), and pyridine (B92270) (1 mL) to boiling. Slowly add bromine (250 mL) while maintaining reflux. After addition, continue refluxing until the red color of bromine disappears.

-

Esterification : Allow the mixture to cool. Add absolute ethanol (1.5 L) and concentrated sulfuric acid (150 mL) cautiously. Reflux the mixture for 4-6 hours.

-

Workup and Purification : Cool the reaction mixture and transfer it to a separatory funnel. Wash sequentially with water (1.5 L), 1% sodium bicarbonate solution (1.5 L), and again with water (1.5 L). Dry the organic layer over anhydrous sodium sulfate.

-

Distillation : Fractionally distill the dried product at atmospheric pressure. Collect the fraction boiling at 154–155 °C. The expected yield is 65-70%.

Application in Signaling Pathway Analysis

This compound's reactivity can be harnessed to study biological pathways. By attaching a this compound group to a known ligand, researchers can create a probe that binds irreversibly to its target receptor.[14] This permanently locks the receptor in a specific state (e.g., activated), allowing for detailed investigation of downstream signaling events without the complication of ligand dissociation. For example, a this compound derivative of a vitamin D analog can be used to form a covalent bond with the Vitamin D Receptor (VDR), leading to its persistent activation and enabling the study of subsequent gene transcription events.[14]

Caption: Use of an irreversible this compound ligand to study VDR signaling.

Quantitative Data

Toxicological Data

Bromoacetates are highly toxic and must be handled with extreme care.[5] They are classified as fatal if swallowed, inhaled, or in contact with skin.[18][19]

Table 2: Acute Toxicity of this compound Derivatives

| Compound | Route | Species | LD50 Value | Reference |

|---|---|---|---|---|

| Methyl this compound | Oral | Rat | 70 mg/kg | [20] |

| tert-Butyl this compound | Oral | Rat | 300 - 500 mg/kg | [21] |

| tert-Butyl this compound | Dermal | Rabbit | >2000 mg/kg |[21] |

Reaction Kinetics

The reaction of bromoacetates with nucleophiles follows second-order kinetics, being first-order in each reactant.[8][22] Kinetic studies show that the reaction rate is accelerated by electron-releasing substituents on the nucleophile and retarded by electron-withdrawing groups, which is consistent with the SN2 mechanism.[23][22]

Table 3: Kinetic Data for the Reaction of Ethyl this compound with Nucleophiles

| Nucleophile | Conditions | Temperature | k₂ (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| Phenoxyacetate ion | 90% aq. acetone | 40 °C | 1.230 x 10⁻³ | [22] |

| Phenoxyacetate ion | 90% aq. acetone | 35 °C | 0.881 x 10⁻³ | [22] |

| Phenoxyacetate ion | 90% aq. acetone | 30 °C | 0.625 x 10⁻³ |[22] |

Safety and Handling

Due to their hazardous nature, all this compound compounds must be handled with stringent safety precautions in a well-ventilated chemical fume hood.

-

Hazard Statements : Fatal if swallowed, fatal in contact with skin, fatal if inhaled.[18] Causes severe skin burns and eye damage.[20] It is a potent lachrymator (tear-producing agent).[1]

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat. Respiratory protection may be required for certain operations.[19]

-

Handling : Avoid contact with skin, eyes, and clothing.[19] Keep away from heat, sparks, and open flames.[19] Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Incompatible Materials : Bromoacetates can react violently with strong oxidizing agents, acids, and bases.[19] They can react with water or steam to produce toxic and corrosive fumes of hydrogen bromide.[18]

Conclusion

This compound and its derivatives are powerful and versatile chemical reagents with broad applications in scientific research. Their well-defined reactivity as alkylating agents makes them ideal for probing protein structure and function, synthesizing complex molecules, and developing novel therapeutics. While their high toxicity demands rigorous safety protocols, a thorough understanding of their chemical properties and reaction mechanisms allows researchers to effectively harness their potential to advance molecular science and drug discovery.

References

- 1. Ethyl this compound | C4H7BrO2 | CID 7748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL this compound - Ataman Kimya [atamanchemicals.com]

- 3. Methyl this compound | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Ethyl this compound - Wikipedia [en.wikipedia.org]

- 6. BROMOACETIC ACID [MI] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound | C2H2BrO2- | CID 6226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. nbinno.com [nbinno.com]

- 10. scilit.com [scilit.com]

- 11. Affinity labeling of steroid binding sites. Synthesis of 16 -bromoacetoxyprogesterone and its use for affinity labeling of 20 -hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. benchchem.com [benchchem.com]

- 15. α-Bromoacetate as a Mild and Safe Brominating Agent in the Light-Driven Vicinal Dibromination of Unactivated Alkene and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. echemi.com [echemi.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. spectrumchemical.com [spectrumchemical.com]

- 22. ias.ac.in [ias.ac.in]

- 23. ias.ac.in [ias.ac.in]

Synthesis and Purification of Ethyl Bromoacetate: A Technical Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of ethyl bromoacetate, a versatile reagent in organic synthesis. The information presented is intended for use in a laboratory setting by trained professionals.

Overview

Ethyl this compound (BrCH₂COOCH₂CH₃) is a crucial building block in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its preparation is a common undertaking in many research and development laboratories. The most prevalent and reliable method for its synthesis is the Fischer esterification of bromoacetic acid with ethanol (B145695), catalyzed by a strong acid.[1][3][4] Alternative methods, such as the direct bromination of ethyl acetate (B1210297) or the reaction of ethanol with bromoacetyl bromide, have also been reported.[5][6]

This document details the synthesis from bromoacetic acid and ethanol, outlining the reaction, purification, and characterization, along with critical safety considerations.

Synthesis of Ethyl this compound via Fischer Esterification

The Fischer esterification is an equilibrium-driven reaction.[4][7] To achieve high yields of ethyl this compound, the equilibrium is typically shifted towards the product by using an excess of one reactant (usually ethanol) or by removing water as it is formed.[4]

Reaction Scheme

The overall reaction is as follows:

BrCH₂COOH + CH₃CH₂OH ⇌ BrCH₂COOCH₂CH₃ + H₂O (Bromoacetic Acid + Ethanol ⇌ Ethyl this compound + Water)

A strong acid catalyst, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the bromoacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.[4][8][9]

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis and purification of ethyl this compound.

| Parameter | Value | Reference(s) |

| Reactants | ||

| Bromoacetic Acid | 1.0 mol equivalent | [5],[3] |

| Ethanol | 1.5 - 2.0 mol equivalents (or excess) | [5],[10] |

| Sulfuric Acid (catalyst) | ~0.02 - 0.2 mol equivalents | [5],[3] |

| Benzene (B151609) or Toluene (B28343) (for azeotropic removal of water) | Variable | [5],[10] |

| Reaction Conditions | ||

| Temperature | Reflux | [11],[3] |

| Reaction Time | 2 - 24 hours | [11],[3] |

| Yield and Purity | ||

| Typical Yield | 65 - 85% | [5],[11],[3] |

| Boiling Point (atmospheric pressure) | 154–155 °C / 759 mm Hg; ~168 °C | [5],[11] |

| Commercially Available Purity | 97 - 98% | [1] |

Experimental Protocols

Synthesis of Ethyl this compound

This protocol is based on the Fischer esterification of bromoacetic acid and ethanol.

Materials:

-

Bromoacetic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Benzene or Toluene (optional, for azeotropic distillation)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark trap (if using azeotropic distillation)

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine bromoacetic acid and an excess of absolute ethanol.[3][5]

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[3][5]

-

If employing azeotropic removal of water, add benzene or toluene and set up a Dean-Stark trap.[5][10]

-

Heat the mixture to reflux and maintain the reflux for several hours. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap.[5][10]

-

Once the reaction is complete (no more water is collected or after a predetermined time), allow the mixture to cool to room temperature.[5]

Purification of Ethyl this compound

The crude ethyl this compound obtained from the synthesis requires purification to remove unreacted starting materials, the acid catalyst, and byproducts.

Materials:

-

Crude ethyl this compound

-

Separatory funnel

-

Water

-

1% Sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663) or calcium chloride

-

Distillation apparatus (including a Vigreux column)

-

Receiving flask

Procedure:

-

Transfer the cooled reaction mixture to a separatory funnel.[5]

-

Wash the organic layer sequentially with:

-

Separate the organic layer and dry it over anhydrous sodium sulfate or calcium chloride.[5][11]

-

Filter the drying agent and transfer the dried crude product to a distillation flask.

-

Perform fractional distillation at atmospheric pressure.[5] Collect the fraction boiling at approximately 154–155 °C.[5]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and purification of ethyl this compound.

Caption: Synthesis Workflow for Ethyl this compound.

Caption: Purification Workflow for Ethyl this compound.

Safety Precautions

Ethyl this compound is a hazardous chemical and must be handled with appropriate safety measures.

-

Toxicity and Irritation: Ethyl this compound is toxic if swallowed, inhaled, or in contact with skin.[12] It is a strong lachrymator and is highly irritating to the eyes, skin, mucous membranes, and respiratory tract.[5][10]

-

Handling: All manipulations should be performed in a well-ventilated fume hood.[10][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[10][14] Keep containers tightly closed.[12]

-

In case of exposure:

-

Skin contact: Immediately wash the affected area with plenty of soap and water.[13][15]

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[15][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[16]

-

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material like sand or vermiculite (B1170534) and dispose of it as hazardous waste.[10][13]

Always consult the Safety Data Sheet (SDS) for ethyl this compound before handling.[12][15][16]

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Ethyl this compound (1,2-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1011-1CLM-1011-1 [isotope.com]

- 3. Ethyl this compound synthesis - chemicalbook [chemicalbook.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. vernier.com [vernier.com]

- 8. youtube.com [youtube.com]

- 9. Lecture 10: Fischer Esterification | Laboratory Chemistry | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 10. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. nj.gov [nj.gov]

- 14. Page loading... [guidechem.com]

- 15. lobachemie.com [lobachemie.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

Bromoacetate as an SN2 Alkylating Agent: A Technical Guide to Its Mechanism of Action

Introduction

Bromoacetate and its esters are potent alkylating agents widely utilized in biochemical and pharmaceutical research. Their utility stems from the high reactivity of the carbon-bromine bond, which makes the α-carbon an electrophilic target for various biological nucleophiles. This reactivity is harnessed for applications ranging from the specific modification of proteins for proteomic studies to the irreversible inhibition of enzymes in drug development. The primary mechanism governing this reactivity is the bimolecular nucleophilic substitution (SN2) reaction. This technical guide provides an in-depth exploration of the core mechanism of this compound, its reactivity with key biological molecules, the cellular consequences of this activity, and detailed experimental protocols for its application.

The Core Mechanism: SN2 Reaction

The alkylating activity of this compound is fundamentally defined by the SN2 reaction mechanism. This is a single-step (concerted) process where a nucleophile attacks the electrophilic α-carbon simultaneously as the bromide leaving group departs.[1] The rate of this second-order reaction is dependent on the concentration of both the this compound and the nucleophile.[1]

Key characteristics of the SN2 reaction include:

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide).[1]

-

Concerted Mechanism: Bond formation with the nucleophile and bond cleavage with the leaving group occur in a single, fluid step.[1]

-

Inversion of Stereochemistry: If the α-carbon were a chiral center, the reaction would proceed with an inversion of its stereochemical configuration.[1]

The transition state involves a trigonal bipyramidal geometry where the carbon atom is partially bonded to both the incoming nucleophile and the departing bromide ion.[1]

Reactivity with Biological Nucleophiles

In a biological context, this compound reacts with various nucleophilic amino acid side chains. The selectivity and rate of these reactions are highly dependent on the nucleophilicity of the residue and, critically, the local pH, which dictates the protonation state of the side chain.

-

Cysteine: The thiol group of cysteine is the primary target for this compound. The deprotonated form, the thiolate anion (S⁻), is a potent nucleophile. The reaction, known as carboxymethylation, forms a stable thioether bond. To ensure the cysteine is in its reactive thiolate form, the reaction is optimally carried out at a pH of 7.5-8.5, which is near or above the pKa of the thiol group.

-

Histidine: The imidazole (B134444) side chain of histidine can also be alkylated. This reaction is more favorable at pH values above 6, where the imidazole ring is deprotonated and thus more nucleophilic.

-

Methionine: The thioether side chain of methionine can be alkylated by this compound to form a sulfonium (B1226848) ion. This side reaction can occur even at neutral or slightly acidic pH, particularly with longer reaction times or higher concentrations of the alkylating agent.[2][3]

-

Lysine (B10760008): The ε-amino group of lysine is generally a weaker nucleophile than the aforementioned residues. Its reaction with this compound becomes significant only at a high pH (>9.0) where the amine group is deprotonated.

Data Presentation: Reactivity of this compound with Amino Acid Residues

While specific second-order rate constants for this compound are not widely compiled in the literature, the relative reactivity and optimal conditions can be summarized based on established chemical principles.[1]

| Amino Acid Residue | Nucleophilic Group | pKa (approx.) | Optimal Reaction pH | Relative Reactivity | Product |

| Cysteine | Thiol (-SH) | 8.3 - 8.6 | 7.5 - 8.5 | Very High | Thioether |

| Histidine | Imidazole | ~6.0 | > 6.0 | Moderate | Alkylated Imidazole |

| Methionine | Thioether (-S-CH₃) | N/A | Neutral / Acidic | Low to Moderate | Sulfonium Ion |

| Lysine | ε-Amino (-NH₃⁺) | ~10.5 | > 9.0 | Low | Secondary Amine |

Note: Reactivity is also highly dependent on residue accessibility within the protein's tertiary structure and the local microenvironment.

Consequences of Alkylation in Biological Systems

Enzyme Inhibition

This compound is an effective irreversible enzyme inhibitor. By alkylating nucleophilic amino acid residues located within the active site of an enzyme, it forms a stable covalent bond that permanently blocks substrate access or disrupts the catalytic machinery. For example, the inhibition of Penaeus penicillatus acid phosphatase by bromoacetic acid has been shown to target an essential histidine residue in the active site.[4]

The potency of an irreversible inhibitor is often described by an inhibition constant (Ki) , which represents the concentration of inhibitor required to produce half-maximum inhibition.[5] The determination of Ki and the rate of inactivation provides crucial information for drug development and mechanistic studies.

Perturbation of Cellular Signaling Pathways

The covalent modification of key proteins by this compound can lead to significant disruption of cellular signaling networks, which control processes like cell growth, proliferation, and apoptosis.[6][7] While direct pathway analysis for this compound is limited, studies on the related compound dibromoacetic acid (DBA) provide a plausible model. DBA has been shown to induce apoptosis in T-cells by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, ERK1/2, and JNK1/2).[2] This activation leads to the phosphorylation of downstream transcription factors, ultimately triggering a mitochondria-dependent apoptotic cascade.[2] Given its similar alkylating nature, this compound could perturb such pathways by covalently modifying and altering the function of critical kinases or phosphatases within the cascade.

Experimental Protocols

Alkylation of cysteine residues with reagents like bromoacetic acid or its derivatives is a cornerstone of proteomics sample preparation. The procedure ensures that disulfide bonds, once reduced, do not re-form, which is critical for accurate protein digestion and subsequent analysis by mass spectrometry.

In-Solution Protein Alkylation for Proteomics

This protocol provides a general workflow for the reduction and alkylation of proteins in solution prior to enzymatic digestion.

Materials:

-

Denaturation/Reduction Buffer: 8 M Urea (B33335) in 100 mM Tris-HCl, pH 8.3

-

Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)

-

Alkylating Agent: 500 mM Bromoacetic acid or Iodoacetamide in water (prepare fresh, protect from light)

-

Quenching Solution: 500 mM DTT in water

-

Digestion Buffer: 25 mM Tris-HCl, pH 8.2

Procedure:

-

Solubilization and Denaturation: Dissolve the protein sample (e.g., cell lysate) in the Denaturation/Reduction Buffer to a final protein concentration of 1-5 mg/mL. The urea will denature the proteins, exposing the cysteine residues.

-

Reduction: Add the 500 mM DTT stock solution to the protein sample to a final concentration of 5 mM. Incubate the mixture for 30-45 minutes at 56°C to reduce all disulfide bonds to free thiols.

-

Cooling: Allow the sample to cool to room temperature. It is crucial to cool the sample before adding the alkylating agent to prevent heat-induced side reactions.

-

Alkylation: Add the 500 mM bromoacetic acid stock solution to a final concentration of 14-15 mM. Incubate for 30 minutes at room temperature in complete darkness. This compound is light-sensitive, and this step prevents the re-formation of disulfide bonds by capping the free thiols.

-

Quenching: Add the 500 mM DTT stock solution to a final concentration of 10 mM (a 5 mM excess) to quench any unreacted bromoacetic acid. Incubate for 15 minutes at room temperature in the dark.

-

Dilution for Digestion: Dilute the sample at least 5-fold with the Digestion Buffer to reduce the urea concentration to below 2 M. High concentrations of urea can inhibit the activity of digestive enzymes like trypsin.

-

Enzymatic Digestion: Proceed with the addition of a protease (e.g., trypsin) according to the manufacturer's protocol. The sample is now ready for downstream processing and analysis, such as mass spectrometry.

Conclusion

This compound is a powerful and versatile SN2 alkylating agent with significant applications in chemical biology and drug discovery. Its reactivity is governed by the principles of the SN2 mechanism, exhibiting a strong preference for nucleophilic amino acid residues, particularly cysteine. The selectivity of its reactions can be effectively modulated by controlling the pH, allowing for targeted modification of proteins. This covalent modification is the basis for its utility in preventing disulfide bond re-formation in proteomics and for its function as an irreversible enzyme inhibitor. The potential for this compound to perturb critical cellular signaling pathways underscores its biological activity and provides avenues for therapeutic development. A thorough understanding of its mechanism of action, reactivity profile, and proper experimental handling is essential for its effective and accurate application in a research setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Concurrent this compound reaction at histidine and methionine residues in ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of inhibition of Penaeus penicillatus acid phosphatase by bromoacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Untitled Document [ucl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Catalytic effects of histidine enantiomers and glycine on the formation of dileucine and dimethionine in the salt-induced peptide formation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl bromoacetate (C₃H₅BrO₂) is a vital reagent in organic synthesis, widely employed in the pharmaceutical and chemical industries as a versatile alkylating agent.[1][2] Its bifunctional nature, possessing both an ester and a reactive bromine atom, allows for its participation in a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules, including vitamins and pharmaceuticals.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its safety and handling procedures.

Physical Properties

Methyl this compound is a colorless to straw-colored liquid characterized by a sharp, penetrating odor.[3][4] It is denser than water and possesses limited solubility in water, but is soluble in a range of common organic solvents.[1][2][3] A summary of its key physical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₅BrO₂ | [1][5][6][7] |

| Molecular Weight | 152.97 g/mol | [1][3][5][6][8][9] |

| CAS Number | 96-32-2 | [1][5][7][8] |

| Appearance | Colorless to straw-colored liquid | [2][3] |

| Odor | Sharp, penetrating | [2][3] |

| Density | 1.616 g/mL at 25 °C | [6][8][10] |

| Boiling Point | 144-145 °C at 760 mmHg | [1] |

| 51-52 °C at 15 mmHg | [6][8][9][10] | |

| Melting Point | -50 °C | [3][6][11] |

| Solubility | Soluble in ethanol, ether, acetone, benzene (B151609) | [3] |

| Soluble in water | [3] | |

| Refractive Index (n20/D) | 1.458 | [6][8][10] |

Chemical Properties and Reactivity

Methyl this compound's reactivity is primarily dictated by the presence of the bromine atom, which is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. It is a halogenated ester and reacts with acids to produce heat, alcohols, and acids.[3][4] Strong oxidizing acids can lead to vigorous, exothermic reactions.[3][4] It is incompatible with acids, bases, strong oxidizing agents, and reducing agents.[2][12]

Key reactions involving methyl this compound include:

-

Nucleophilic Substitution: As a potent alkylating agent, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, phenols, and thiols, to introduce a carboxymethyl group.[2]

-

Reformatsky Reaction: It is a classical reagent in the Reformatsky reaction, where it reacts with an aldehyde or ketone in the presence of zinc to form β-hydroxy esters.[9]

-

Synthesis of Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds, such as coumarins and cis-cyclopropanes.[2][4]

Experimental Protocols

Synthesis of Methyl this compound via Esterification of Bromoacetic Acid

This protocol describes the synthesis of methyl this compound from bromoacetic acid and methanol.

Materials:

-

Bromoacetic acid

-

Methanol

-

Inert hydrocarbon diluent (e.g., benzene or toluene)

Procedure:

-

Charge a reaction vessel equipped with a fractionation column with bromoacetic acid and methanol.

-

Add an inert hydrocarbon diluent to facilitate the azeotropic removal of water.

-

Slowly increase the temperature of the reaction mixture.

-

Collect the initial distillate, which will primarily be wet methanol, over a temperature range of 65 to 85 °C.

-

As the reaction progresses, an azeotrope of methyl this compound and water will distill over in the range of 85 to 135 °C.

-

After the azeotrope has been collected, increase the reaction temperature to 160 °C to distill pure methyl this compound.

-

The collected azeotrope can be separated, and the lower methyl this compound layer can be combined with the main product to improve the overall yield.[5]

Nucleophilic Substitution Reaction with an Amine

This protocol outlines a general procedure for the reaction of methyl this compound with a primary or secondary amine.

Materials:

-

Methyl this compound

-

Primary or secondary amine

-

Anhydrous solvent (e.g., THF, DMF)

-

Base (e.g., triethylamine, potassium carbonate) - optional, to neutralize the HBr byproduct.

Procedure:

-

Dissolve the amine in an appropriate anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

If a base is used, add it to the amine solution.

-

Slowly add methyl this compound (typically 1.0-1.2 equivalents) to the stirred amine solution at room temperature or a slightly elevated temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography, distillation, or recrystallization.

Reformatsky Reaction with an Aldehyde

This protocol details a typical Reformatsky reaction using methyl this compound.

Materials:

-

Methyl this compound

-

Aldehyde

-

Zinc dust (activated)

-

Anhydrous solvent (e.g., THF, diethyl ether, toluene)

-

Iodine (for zinc activation)

-

1 M Hydrochloric acid

Procedure:

-

Activate zinc dust by stirring it with a small crystal of iodine in a dry flask under an inert atmosphere until the purple color of the iodine disappears.

-

Add the anhydrous solvent to the activated zinc.

-

In a separate dropping funnel, prepare a solution of the aldehyde and methyl this compound in the anhydrous solvent.

-

Add a small portion of the aldehyde/methyl this compound solution to the zinc suspension and gently heat to initiate the reaction.

-

Once the reaction has started (indicated by a color change or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours or until TLC analysis shows the consumption of the starting materials.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl until the excess zinc has dissolved.

-

Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over an anhydrous drying agent, filter, and concentrate.

-

Purify the resulting β-hydroxy ester by column chromatography or distillation.[2]

Spectral Data

While detailed spectral data should be obtained for each synthesized batch, typical spectral characteristics are as follows:

-

¹H NMR: The proton NMR spectrum will show a singlet for the methyl protons (O-CH₃) and a singlet for the methylene (B1212753) protons (Br-CH₂-). The chemical shifts will be dependent on the solvent used.

-

¹³C NMR: The carbon NMR will show signals for the methyl carbon, the methylene carbon, and the carbonyl carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the C=O stretch of the ester group, typically in the region of 1730-1750 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the methoxy (B1213986) group and the bromine atom.

Safety and Handling

Methyl this compound is a toxic and corrosive substance that should be handled with extreme care in a well-ventilated fume hood.[3][4][12] It is a lachrymator and can cause severe irritation to the skin, eyes, and respiratory tract.[3][4][12][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[13] Ground and bond containers when transferring material to prevent static discharge.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[1][12][13] Keep containers tightly closed.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Methyl this compound is a cornerstone reagent in organic synthesis, offering a reliable means of introducing a carboxymethyl group into a variety of molecules. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development. The experimental procedures provided in this guide offer a starting point for the synthesis and application of this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Methyl this compound | C3H5BrO2 | CID 60984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US2876255A - Preparation of bromo acids and esters - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

- 11. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conve ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01154A [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. multimedia.3m.com [multimedia.3m.com]

An In-depth Technical Guide on the Stability and Reactivity of Bromoacetic Acid in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoacetic acid (BrCH₂COOH), a halogenated carboxylic acid, is a versatile reagent in organic synthesis, particularly as a potent alkylating agent in the pharmaceutical and biotechnology industries. Its utility in modifying proteins, peptides, and other biomolecules hinges on the reactivity of the carbon-bromine bond. However, the stability of bromoacetic acid in aqueous environments, the medium for most biological reactions, is a critical factor that dictates its efficacy and handling. This technical guide provides a comprehensive overview of the stability and reactivity of bromoacetic acid in aqueous solutions, with a focus on its hydrolysis and reactions with common nucleophiles.

Physicochemical Properties

A foundational understanding of bromoacetic acid's properties is essential for its application.

| Property | Value | Reference |

| Molar Mass | 138.95 g/mol | [1] |

| pKa | ~2.89 | [2] |

| Water Solubility | 175 g/100 mL (25 °C) | [2] |

| Appearance | Colorless to light yellow crystalline solid | [1][2] |

The low pKa indicates that bromoacetic acid is a relatively strong acid and will exist predominantly as the bromoacetate anion in solutions with a pH above ~3.[1]

Stability in Aqueous Solutions: Hydrolysis

In aqueous solutions, bromoacetic acid undergoes hydrolysis, a nucleophilic substitution reaction where water acts as the nucleophile, leading to the formation of glycolic acid and hydrobromic acid. This degradation pathway is a key consideration for its storage and use in aqueous buffers.[1][2]

The reaction proceeds as follows:

BrCH₂COOH + H₂O → HOCH₂COOH + HBr

Under basic conditions, the hydrolysis is accelerated due to the presence of the stronger nucleophile, hydroxide (B78521) ion (OH⁻).[2] The reaction with excess alkali results in the formation of sodium glycolate.[2]

Signaling Pathway for Hydrolysis

The hydrolysis of bromoacetic acid can be depicted as a simple nucleophilic substitution reaction.

Reactivity with Nucleophiles

Bromoacetic acid is a strong alkylating agent due to the electron-withdrawing carboxylic acid group and the good leaving group ability of the bromide ion. It readily reacts with various nucleophiles, a property extensively utilized in bioconjugation and chemical synthesis.

Reaction with Thiols

The reaction of bromoacetic acid with thiol-containing molecules, such as cysteine residues in proteins, is a cornerstone of its application in life sciences. This reaction is highly pH-dependent. The thiol group must be in its deprotonated thiolate form (RS⁻) to act as an effective nucleophile.

The general reaction is:

BrCH₂COOH + R-SH → R-S-CH₂COOH + HBr

Kinetic studies have shown that the reaction rate with thiols is significantly faster at higher pH values. For instance, a substantial increase in reaction rate is observed when the pH is raised from 6.5 to 9.0.[3] This is because the concentration of the more nucleophilic thiolate anion increases as the pH approaches and exceeds the pKa of the thiol group.

| Nucleophile | pH | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Thiol (general) | 6.5 | Low |

| Thiol (general) | 9.0 | High (2-3 orders of magnitude greater than at pH 6.5) |

Note: The table provides a qualitative comparison based on available literature. Precise rate constants are dependent on the specific thiol and reaction conditions.[3]

Reaction with Amines

Primary and secondary amines are also good nucleophiles that react with bromoacetic acid. The reaction typically involves the unprotonated amine attacking the electrophilic carbon, leading to N-alkylation.[4] Similar to thiols, the reactivity of amines is pH-dependent, with the free amine being the reactive species.

The general reaction is:

BrCH₂COOH + R-NH₂ → R-NH-CH₂COOH + HBr

It is important to note that with primary amines, there is a possibility of multiple alkylations.[4]

Signaling Pathway for Nucleophilic Substitution

The reaction of bromoacetic acid with a generic nucleophile (Nu⁻) can be visualized as follows:

Experimental Protocols

Kinetic Analysis of Thiol Alkylation

This protocol provides a general method to determine the second-order rate constant for the reaction of bromoacetic acid with a thiol-containing compound.[5]

Materials:

-

Bromoacetic acid

-

Thiol-containing compound (e.g., N-acetyl-L-cysteine or glutathione)

-

Phosphate (B84403) buffer (pH adjusted to desired values, e.g., 6.5 and 9.0)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

UV-Vis Spectrophotometer

Procedure:

-

Solution Preparation: Prepare stock solutions of bromoacetic acid, the thiol compound, and DTNB in the phosphate buffer.

-

Reaction Initiation: In a temperature-controlled cuvette, mix the phosphate buffer and the thiol solution. Initiate the reaction by adding a known concentration of bromoacetic acid.

-

Monitoring Thiol Concentration: At regular time intervals, withdraw an aliquot of the reaction mixture and add it to a solution of DTNB. The reaction of DTNB with free thiols produces a colored product (2-nitro-5-thiobenzoate, TNB²⁻) that absorbs light at 412 nm.

-

Data Analysis: Measure the absorbance at 412 nm. The decrease in the concentration of free thiols over time is used to calculate the initial reaction rate. By performing the experiment with varying concentrations of bromoacetic acid and the thiol, the second-order rate constant can be determined using the rate law: Rate = k[Bromoacetic Acid][Thiol][5]

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for studying the kinetics of bromoacetic acid reactions.

Analytical Methods for Monitoring Reactions

Several analytical techniques can be employed to monitor the degradation of bromoacetic acid and the formation of products.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for separating and quantifying bromoacetic acid and its reaction products. A simple mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid can be used.[6]

-

Gas Chromatography (GC): After derivatization to their methyl esters, haloacetic acids can be analyzed by GC with an electron capture detector (GC-ECD).[1]

-

Liquid Chromatography-Mass Spectrometry (LC/MS): This technique offers high sensitivity and selectivity for the direct analysis of bromoacetic acid and its products in aqueous samples.

Conclusion

The stability and reactivity of bromoacetic acid in aqueous solutions are governed by its susceptibility to hydrolysis and its potent alkylating nature towards nucleophiles. The rates of these reactions are highly dependent on pH and temperature. A thorough understanding of these kinetic parameters is crucial for the effective and predictable use of bromoacetic acid in research, drug development, and other applications. This guide provides a foundational understanding and practical protocols to aid scientists in harnessing the reactivity of this important chemical entity while accounting for its stability in aqueous media.

References

- 1. Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromoacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Bromoacetic acid | SIELC Technologies [sielc.com]

Introduction: The Bromoacetate Moiety in Synthetic Chemistry and Drug Development

An In-depth Technical Guide to the Electrophilicity of the Alpha-Carbon in Bromoacetate

Bromoacetic acid and its esters, collectively referred to as bromoacetates, are pivotal reagents in organic synthesis and serve as versatile building blocks in the development of pharmaceuticals. Their utility stems from the presence of two key functional groups: a carboxyl group (or its ester derivative) and a bromine atom attached to the adjacent carbon, known as the alpha-carbon. This unique structural arrangement confers a high degree of electrophilicity upon the alpha-carbon, making it a prime target for nucleophilic attack.

The reactivity of the alpha-carbon in bromoacetates is harnessed in a wide array of chemical transformations, most notably in alkylation reactions to form new carbon-carbon and carbon-heteroatom bonds. In the realm of drug development and chemical biology, the this compound moiety is frequently incorporated into molecules designed as covalent inhibitors.[1][2] By attaching a this compound group to a ligand, researchers can create probes that form irreversible covalent bonds with nucleophilic residues, such as cysteine, in the active sites of target proteins.[2] This allows for the permanent blockage of receptor activity or the "trapping" of protein-protein interactions for further study.[1] The inherent alkylating ability of bromoacetates also underlies their toxicity and historical use as biocides and lachrymators.[3]

This technical guide provides a comprehensive examination of the electronic factors governing the electrophilicity of the alpha-carbon in this compound, summarizes quantitative reactivity data, details relevant experimental protocols, and illustrates the core concepts through mechanistic and workflow diagrams.

The Electronic Landscape: Understanding Alpha-Carbon Electrophilicity

The pronounced electrophilicity of the alpha-carbon in this compound is a direct consequence of the cumulative electron-withdrawing effects of the adjacent bromine atom and the carbonyl group.[2]

-

Inductive Effect (-I) of Bromine: The bromine atom is significantly more electronegative than carbon. Consequently, it exerts a strong inductive effect, pulling electron density away from the alpha-carbon through the carbon-bromine sigma bond.

-

Inductive and Resonance Effects of the Carbonyl Group: The carbonyl group is also strongly electron-withdrawing. The electronegative oxygen atom polarizes the carbon-oxygen double bond, creating a partial positive charge on the carbonyl carbon. This inductive effect is relayed to the alpha-carbon.[4] Furthermore, the carbonyl group can stabilize an adjacent negative charge through resonance, which makes the alpha-protons acidic and facilitates reactions involving enolate intermediates.[5][6]

The convergence of these two powerful electron-withdrawing groups on the alpha-carbon results in a significant electron deficiency, creating a potent electrophilic center highly susceptible to nucleophilic substitution.[2] This is the fundamental principle behind the high reactivity of bromoacetates in SN2 reactions.

Recent computational studies on haloacetates have added nuance to the classical understanding of inductive effects. While wave functional theory calculations confirm that the partial positive charge on the alpha-carbon increases monotonically with the electronegativity of the halogen substituent, the effect on the distal carboxylate group is more complex and not solely explained by simple induction.[7][8] However, for the direct reactivity of the alpha-carbon itself, the localized electron deficiency caused by the adjacent halogen remains the dominant factor.

Reactivity Profile: SN2 Displacement Reactions

The primary mode of reactivity for the alpha-carbon of this compound is the bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the electrophilic alpha-carbon, displacing the bromide ion, which serves as an excellent leaving group.

General Reaction: Nu:- + Br-CH2-COOR → Nu-CH2-COOR + Br-

This reaction is a cornerstone of synthetic chemistry, allowing for the facile introduction of a carboxymethyl group onto a wide variety of nucleophiles. Kinetic studies of the reaction between ethyl this compound and various nucleophiles, such as substituted carboxylate ions, consistently show that the reaction follows second-order kinetics—first order in each reactant—which is characteristic of the SN2 mechanism.[9][10]

The rate of these reactions is influenced by several factors:

-

Nucleophilicity: Stronger nucleophiles lead to faster reaction rates. For instance, the rate of reaction with substituted carboxylate ions increases with the basicity of the nucleophile.[11]

-

Solvent: The reaction rate is sensitive to the solvent composition. For reactions involving charged nucleophiles, increasing the water content in acetone-water mixtures slows the reaction down. This is because the charge on the nucleophile is more dispersed in the transition state, which is less stabilized by polar, protic solvents.[10]

-

Substituent Effects: Electron-releasing substituents on the nucleophile accelerate the reaction by increasing its nucleophilicity, while electron-withdrawing groups have the opposite effect.[10][11] This has been demonstrated through Hammett correlations, which yield negative ρ (rho) values, signifying that the reaction is facilitated by electron donation from the nucleophile.[9][10]

Quantitative Reactivity Data

Kinetic studies provide valuable quantitative insight into the reactivity of this compound. The second-order rate constants (k₂) for the reaction of ethyl this compound with various nucleophiles demonstrate the influence of nucleophile structure and temperature on the reaction rate.

| Nucleophile (in 90% Acetone-Water) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) | Reference |

| Substituted Phenoxyacetate Ions | [10] | |||||

| Phenoxyacetate | 30 | 0.000673 | 68.2 | 65.7 | -104.6 | |

| p-Methylphenoxyacetate | 30 | 0.000788 | 65.7 | 63.2 | -112.5 | |

| p-Chlorophenoxyacetate | 30 | 0.000523 | 69.9 | 67.4 | -103.3 | |

| m-Nitrophenoxyacetate | 30 | 0.000299 | 74.5 | 72.0 | -95.0 | |

| Substituted Naphthoate Ions | [9] | |||||

| 1-Naphthoate | 30 | 0.00165 | 71.1 | 68.6 | -80.3 | |

| 4-Methoxy-1-naphthoate | 30 | 0.00186 | 68.6 | 66.1 | -88.7 | |

| 4-Nitro-1-naphthoate | 30 | 0.00071 | 74.9 | 72.4 | -76.1 | |

| Substituted Aliphatic Carboxylate Ions | [11] | |||||

| Acetate | 30 | 0.00030 | - | 76.5 | -87.4 | |

| Phenylacetate | 30 | 0.00057 | - | 70.2 | -102.0 | |

| Chloroacetate | 30 | 0.00004 | - | 84.4 | -81.1 |

Data extracted and compiled from cited literature. Note that reaction conditions and solvent systems can significantly affect absolute rate constants.

Key Experimental Protocols

The following protocols provide examples of common synthetic transformations utilizing the electrophilicity of the this compound alpha-carbon.

Protocol 1: N-Alkylation of Carbazole (B46965) with Bromoacetic Acid[12]

This procedure demonstrates the alkylation of a nitrogen nucleophile.

-

Reactants: Carbazole (1.0 eq), Sodium Hydroxide (B78521) (3.0 eq), Bromoacetic Acid (1.2 eq), DMSO (solvent).

-

Procedure:

-

Combine carbazole and crushed sodium hydroxide in DMSO.

-

Heat the mixture at 85 °C for 30 minutes to form the carbazolide anion.

-

Carefully add bromoacetic acid in small portions to the heated mixture.

-

Stir the reaction mixture at 85 °C overnight.

-

After cooling, add water to precipitate the crude product.

-

Isolate the precipitate by filtration or centrifugation.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the final product, (carbazol-9-yl)acetic acid.

-

Filter, wash thoroughly with water, and dry the product.

-

Protocol 2: C-Alkylation via Enolate Formation with Ethyl this compound[13]

This protocol is an example of forming a carbon-carbon bond using an enolate nucleophile.

-

Reactants: Di-aldehyde substrate (1.0 eq), Lithium Diisopropylamide (LDA) (5.2 eq), Ethyl this compound (5.0 eq), THF (solvent).

-

Procedure:

-

Prepare a solution of LDA in THF and cool to -78 °C under an inert atmosphere.

-

Slowly add ethyl this compound to the LDA solution to form the lithium enolate. Stir for 20 minutes.

-

Add a solution of the di-aldehyde substrate in THF to the enolate mixture at -78 °C.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by adding 1 M HCl solution.

-

Warm the mixture to room temperature and perform an aqueous workup by extracting with ethyl acetate.

-

Wash the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Conclusion

The electrophilicity of the alpha-carbon is the defining chemical characteristic of bromoacetates. This property, arising from the potent, synergistic inductive effects of the adjacent bromine atom and carbonyl group, renders the alpha-carbon an excellent substrate for SN2 reactions. This reactivity has been widely exploited to forge new chemical bonds, enabling the synthesis of complex molecules and the development of sophisticated biochemical tools. A thorough understanding of the electronic principles, kinetics, and practical protocols associated with this compound chemistry is therefore essential for researchers, scientists, and drug development professionals seeking to leverage this versatile and powerful chemical moiety.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Carboxyl Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. The inductive effect does not explain electron density in haloacetates: are our textbooks wrong? - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. ias.ac.in [ias.ac.in]

- 11. ias.ac.in [ias.ac.in]

Theoretical studies on the reactivity of bromoacetate with amino acids

An In-depth Technical Guide to Theoretical Studies on the Reactivity of Bromoacetate with Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction: this compound as a Covalent Modifier

This compound and its derivatives are classic alkylating agents, compounds that introduce an alkyl group into a target molecule.[1][2][3] In biochemistry and pharmacology, their significance lies in their ability to form stable, covalent bonds with nucleophilic biomolecules, most notably proteins.[2] This reactivity is harnessed for various applications, from probing the structure of enzyme active sites to serving as the reactive "warhead" in covalent inhibitor drugs.[4][5][6][7]

The primary targets for this compound within proteins are amino acids with nucleophilic side chains, such as cysteine, histidine, and methionine.[5][7][8] The reaction permanently modifies the amino acid residue, which can lead to the inhibition of enzyme activity, making this a critical area of study for drug development.[4][9]

Theoretical and computational chemistry provide powerful tools to investigate these reactions at a molecular level.[10][11] By simulating the interactions between this compound and amino acids, researchers can elucidate reaction mechanisms, predict reaction rates, and understand the factors governing reactivity and selectivity. This guide provides an in-depth overview of the theoretical approaches used to study these fundamental biochemical reactions.

The Core Reaction Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The reaction between this compound and the nucleophilic side chain of an amino acid proceeds predominantly through a bimolecular nucleophilic substitution (SN2) mechanism .[10][12][13] This is a single-step process characterized by the following key events:

-

Nucleophilic Attack: The nucleophile (e.g., the thiolate group of cysteine or the imidazole (B134444) ring of histidine) attacks the electrophilic α-carbon of this compound—the carbon atom bonded to the bromine.[11][12]

-

Backside Attack: The attack occurs from the side opposite to the leaving group (the bromide ion).

-

Transition State: A transient, high-energy state is formed where the nucleophile and the leaving group are both partially bonded to the α-carbon.[13]

-

Inversion of Stereochemistry: The configuration of the α-carbon is inverted as the bond with the nucleophile forms and the bond with the bromide ion breaks.

-

Product Formation: The final products are the carboxymethylated amino acid and a free bromide ion.

The overall potential energy surface (PES) of this reaction can vary from a "double-well" profile, with intermediate complexes, to a "single-well" profile, depending on factors like the solvent environment.[12][13][14]

Methodologies for Theoretical Studies

Investigating the reactivity of this compound requires a robust computational protocol to accurately model the reaction dynamics. The following methodologies are standard in the field.

Experimental Protocols: A Typical Computational Workflow

A theoretical study of this reaction typically involves a multi-step process to map the potential energy surface and extract kinetic and thermodynamic data.

-

Model System Definition:

-

To reduce computational cost, the reacting amino acid is often simplified. For instance, methanethiol (B179389) (CH₃SH) or cysteamine (B1669678) can be used as a model for a cysteine residue.[8][15] this compound is modeled in its relevant protonation state.

-

-

Geometry Optimization:

-

The 3D structures of the reactants, any intermediate complexes, the transition state, and the products are optimized to find their lowest energy conformations. This is a prerequisite for accurate energy calculations.

-

-

Transition State (TS) Search:

-

Specialized algorithms are used to locate the precise geometry of the transition state, which represents the highest energy barrier of the reaction.

-

The located TS is confirmed by a frequency calculation (Hessian matrix calculation).[11] A genuine transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

-

Energy Calculation & Solvent Modeling:

-

High-level quantum mechanical methods are used to calculate the single-point energies of all optimized structures.

-

Since these reactions occur in a biological (aqueous) environment, solvent effects are critical. The Polarizable Continuum Model (PCM) is a widely used method to simulate the influence of the solvent on the reaction energetics.[12][14][16] Increasing solvent polarity can decrease the rate of ionic SN2 reactions by stabilizing the charged reactants more than the charge-delocalized transition state.[13][14]

-

-

Data Analysis:

-

The calculated energies are used to determine key parameters like the activation energy (Eₐ), which is the difference in energy between the reactants and the transition state, and the overall reaction energy (ΔE).

-

Core Computational Methods

-

Density Functional Theory (DFT): This is the most common quantum chemical method for these studies due to its excellent balance of accuracy and computational cost.[12][15][17]

-

Software: The Gaussian suite of programs is a standard tool for performing these types of DFT calculations.[11][12][14]

Quantitative Reactivity Analysis

Theoretical studies provide quantitative data that allows for direct comparison of the reactivity of different amino acids with this compound. The reactivity is primarily governed by two factors: the intrinsic nucleophilicity of the amino acid side chain and the pH of the environment, which dictates its protonation state.

| Amino Acid | Reactive Group | Protonation State | Relative Nucleophilicity | Predicted Reactivity with this compound |

| Cysteine | Thiol (-SH) | Thiolate (-S⁻) | Very High | Very High |

| Histidine | Imidazole | Neutral | Moderate | Moderate |

| Methionine | Thioether (-S-CH₃) | Neutral | Moderate-Low | Moderate-Low |

| Lysine | Amine (-NH₂) | Neutral (-NH₂) | Moderate | Moderate (at high pH) |

| Aspartate | Carboxylate (-COO⁻) | Anionic | Low | Low |

| Glutamate | Carboxylate (-COO⁻) | Anionic | Low | Low |

Key Reactivity Insights:

-

Cysteine: Cysteine is by far the most reactive amino acid towards this compound.[8][18] Its reactivity is highly pH-dependent. The deprotonated thiolate form (-S⁻), which is favored at pH values above its pKa (~8.3), is a vastly superior nucleophile compared to the protonated thiol (-SH).[8][19]

-

Histidine & Methionine: The imidazole ring of histidine and the thioether of methionine can also be alkylated by this compound, though generally at slower rates than cysteine.[5][7]

-

Activation Energy (Eₐ): Computational studies can calculate the activation energy barrier for each reaction. A lower Eₐ corresponds to a faster reaction rate. The calculated Eₐ for the reaction with the cysteine thiolate is expected to be significantly lower than for any other amino acid residue.[15]

Implications for Drug Development and Chemical Biology

Understanding the reactivity of this compound is not merely an academic exercise; it has profound implications for the design of targeted therapies.

-

Covalent Inhibitors: Many modern drugs are "covalent inhibitors" that function by forming a permanent bond with their target protein, often leading to enhanced potency and duration of action. This compound serves as a simple model for the reactive groups used in such drugs.

-

Target Selectivity: A major challenge in drug design is achieving selectivity to avoid off-target effects.[2][4] Since cysteine is highly reactive and relatively rare in the proteome, it is a prime target for designing selective covalent drugs. Theoretical calculations can help predict the likelihood of a drug reacting with cysteine versus other residues, aiding in the design of more selective molecules.

-

Enzyme Inactivation: The alkylation of a critical amino acid in an enzyme's active site is a common mechanism of irreversible inhibition. This process disrupts the catalytic machinery, effectively shutting down the enzyme. This is a key strategy for many anticancer alkylating agents.[3][9]

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide indispensable insights into the reactivity of this compound with amino acids. These computational methods allow for a detailed examination of the underlying SN2 reaction mechanism, the quantification of activation barriers, and the prediction of reactivity trends. The consensus from such studies is the exceptional reactivity of the cysteine thiolate, highlighting its role as a primary target for alkylating agents. This fundamental knowledge is crucial for chemical biologists using this compound as a protein modification tool and for medicinal chemists aiming to design the next generation of selective and effective covalent drugs.

References

- 1. nbinno.com [nbinno.com]

- 2. The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Development of novel alkylating drugs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Concurrent this compound Reaction at Histidine and [research.amanote.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Concurrent this compound reaction at histidine and methionine residues in ribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.msu.edu [chemistry.msu.edu]

- 9. Alkylating agents | PPTX [slideshare.net]

- 10. stacks.stanford.edu [stacks.stanford.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciforum.net [sciforum.net]

- 15. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational investigation of the effect of α-alkylation on SN2 reactivity: acid-catalyzed hydrolysis of alcohols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. T- and pH-dependent OH radical reaction kinetics with glycine, alanine, serine, and threonine in the aqueous phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Redox Biology: Computational Approaches to the Investigation of Functional Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]

The Reformatsky Reaction: A Technical Guide to its Discovery and Enduring Utility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core principles of the Reformatsky reaction, with a particular focus on the use of bromoacetates. Since its inception in the late 19th century, this powerful carbon-carbon bond-forming reaction has remained a valuable tool in the synthetic chemist's arsenal, demonstrating remarkable adaptability and resilience in the ever-evolving landscape of organic chemistry and drug development.

Discovery and Historical Context

The Reformatsky reaction was first reported in 1887 by the Russian chemist Sergey Nikolaevich Reformatsky.[1][2] His seminal work, published in the Berichte der Deutschen Chemischen Gesellschaft, described the reaction of ethyl iodoacetate with acetone (B3395972) in the presence of metallic zinc to produce the ethyl ester of 3-hydroxy-3-methylbutyric acid.[3] This discovery was a significant advancement in the field of synthetic organic chemistry, providing a novel method for the formation of β-hydroxy esters.

At the time, the options for generating enolate-type nucleophiles were limited. The Reformatsky reaction offered a milder and more versatile alternative to the existing methods, which often employed strongly basic reagents that were incompatible with a wide range of functional groups. The use of zinc was a key innovation, as it proved to be sufficiently reactive to insert into the carbon-halogen bond of the α-haloester without being so reactive that it would uncontrollably react with the ester or carbonyl functionalities.[4][5] This delicate balance of reactivity is a cornerstone of the reaction's success and has allowed for its widespread application.

The Core Reaction: Mechanism and Key Intermediates

The Reformatsky reaction, in its classic form, involves the treatment of an α-haloester and a carbonyl compound (an aldehyde or ketone) with metallic zinc. The reaction proceeds through the formation of an organozinc intermediate, commonly referred to as a Reformatsky enolate.[6][7]

The generally accepted mechanism can be outlined in the following key steps:

-

Oxidative Addition: Zinc metal undergoes an oxidative insertion into the carbon-halogen bond of the α-haloester to form an organozinc reagent.[1][6][8] This intermediate is a zinc enolate.

-

Coordination and Nucleophilic Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom of the enolate. This is followed by a nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide.[1][7]

-

Acidic Workup: The reaction mixture is treated with an aqueous acid to protonate the zinc alkoxide, yielding the final β-hydroxy ester and zinc salts.[1][6]

The structure of the Reformatsky reagent in solution has been a subject of study. X-ray crystallographic analysis of the THF complexes of ethyl and tert-butyl bromozincacetate has revealed that they exist as cyclic eight-membered dimers in the solid state.[4][6]

Quantitative Data Presentation

The yield of the Reformatsky reaction is influenced by various factors, including the nature of the reactants, the solvent, the reaction temperature, and the activation method for the zinc. The following tables summarize quantitative data from various studies on the Reformatsky reaction using ethyl bromoacetate.

| Aldehyde/Ketone | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | Toluene (B28343) | 0.5 | 86 | [8] |

| Substituted Benzaldehydes | Diethyl ether | Not specified | 50-60 | Not specified |

| Aromatic Aldehydes | THF | Not specified | 60-81 (ee) | Not specified |

| 2-Ethylhexanal | Not specified | Not specified | 87 (intermediate) | [9] |

| Isothiocyanate Derivative | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzoyl isothiocyanate | Benzene (B151609) | 1-3 | 60 | Not specified |

| 2-Chlorobenzoyl isothiocyanate | Not specified | Not specified | 72 | [2] |

| Aromatic isothiocyanates | Not specified | Not specified | 69-81 | [2] |

Experimental Protocols

Classic Experimental Protocol for the Reformatsky Reaction

This protocol is a generalized procedure based on early and established methods for carrying out the Reformatsky reaction.

Materials:

-

Aldehyde or ketone (1.0 eq)

-

Ethyl this compound (1.2 eq)

-

Zinc dust (2.0 eq)

-

Anhydrous diethyl ether or benzene

-

Dilute sulfuric acid or hydrochloric acid for workup

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc dust. A small crystal of iodine can be added, and the flask gently warmed to activate the zinc surface, as indicated by the disappearance of the purple iodine vapor. The flask is then allowed to cool to room temperature.

-

Reaction Setup: Anhydrous diethyl ether or benzene is added to the flask containing the activated zinc.

-

Addition of Reactants: A solution of the aldehyde or ketone and ethyl this compound in anhydrous diethyl ether or benzene is prepared in the dropping funnel.

-

Initiation and Reaction: A small portion of the reactant solution is added to the zinc suspension. The reaction is often initiated by gentle heating. Once the reaction has started (indicated by a color change or gentle reflux), the remainder of the reactant solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is typically heated under reflux for an additional 30 minutes to an hour to ensure complete reaction.

-

Workup: The reaction mixture is cooled in an ice bath, and the reaction is quenched by the slow addition of dilute sulfuric acid or hydrochloric acid with vigorous stirring until the excess zinc has dissolved.

-

Extraction: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether.

-

Washing: The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester.

-